molecular formula C2H6O2S B046144 Dimethyl sulfone CAS No. 67-71-0

Dimethyl sulfone

Cat. No.: B046144
CAS No.: 67-71-0
M. Wt: 94.14 g/mol
InChI Key: HHVIBTZHLRERCL-UHFFFAOYSA-N
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Description

Dimethyl sulfone, also known as methyl sulfone or sulfonylbismethane, is an organosulfur compound with the molecular formula ( \text{C}_2\text{H}_6\text{O}_2\text{S} ). It is a colorless crystalline solid that is highly soluble in water and has a high melting point of 109°C. This compound is naturally found in some plants and is present in small amounts in many foods and beverages. It is also marketed as a dietary supplement due to its purported health benefits .

Mechanism of Action

Target of Action

Dimethyl sulfone, also known as Methylsulfonylmethane or Methyl sulfone, is an organosulfur compound . It has been used in combination for symptomatic treatment of osteoarthritis of the knee .

Mode of Action

It has been suggested that this compound may have anti-inflammatory and antioxidant mechanisms . It has been proven to have anti-inflammatory and antioxidant mechanisms in an in vitro study, in which human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid .

Biochemical Pathways

It is known that the this compound monooxygenase system is a two-component flavoprotein, catalyzing the monooxygenation of this compound (dmso2) by oxidative cleavage producing methanesulfinate and formaldehyde .

Pharmacokinetics

It has been observed that this compound crosses the blood-brain barrier (bbb) in significant concentration . A study with Rhesus monkeys on metabolism and excretion of DMSO found the primary metabolite DMSO became detectable in serum approximately two hours after ingestion of DMSO .

Result of Action

It has been suggested that this compound may have anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

It is known that this compound is relatively inert chemically and is able to resist decomposition at elevated temperatures . It occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfone plays vital roles in biological and environmental processes . It is characterized by its molecular structure, which includes two methyl groups (CH3) attached to a central sulfur atom (S), bonded to two oxygen atoms (O) via double bonds . This molecular arrangement contributes to its stability and solubility properties .

Cellular Effects

This compound has been found to have a dose-dependent inhibition of cell growth as determined by [3H]thymidine incorporation and by counting the number of cells with time of exposure in culture . It has also been found to decrease degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner .

Molecular Mechanism

It is known that it is involved in the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) .

Temporal Effects in Laboratory Settings

This compound shows stability but decomposes at high temperatures to sulfur dioxide and methane . While explored for cryoprotection like DMSO, its inefficacy is linked to precipitation at subzero temperatures, leading to reduced cell viability .

Dosage Effects in Animal Models

In animal models, intake of this compound for 13 weeks decreased degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner . Intake of large amounts of this compound induced atrophy of several organs .

Metabolic Pathways

This compound is involved in a metabolic pathway that integrates the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO), which together provide evidence that supports the microbial origin of this compound (DMSO2) in the human metabolome .

Transport and Distribution

It is known that this compound is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can diffuse freely across cellular membranes and therefore could be found in various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfone can be synthesized through the oxidation of dimethyl sulfoxide. One common method involves using a mixture of nitric acid and sodium hypochlorite as oxidizing agents. The reaction is carried out under controlled conditions to ensure efficient conversion of dimethyl sulfoxide to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by oxidizing dimethyl sulfide to dimethyl sulfoxide, followed by further oxidation to this compound. The process involves maintaining a reaction temperature above 65°C and using water as a solvent. The resulting product is then purified through crystallization and vacuum drying to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be further oxidized to produce sulfur dioxide and methane.

    Reduction: Reduction of this compound can yield dimethyl sulfide, often using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfur dioxide and methane.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted sulfone derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl sulfoxide
  • Dimethyl sulfide
  • Acetone
  • Carbon disulfide

Dimethyl sulfone’s unique combination of stability, solubility, and biological activity makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methylsulfonylmethane
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InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3
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InChI Key

HHVIBTZHLRERCL-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)C
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Molecular Formula

C2H6O2S
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DSSTOX Substance ID

DTXSID4043937
Record name Dimethyl sulfone
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Molecular Weight

94.14 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid
Record name Methane, 1,1'-sulfonylbis-
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Boiling Point

237.00 to 239.00 °C. @ 760.00 mm Hg
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Vapor Pressure

5.15 [mmHg]
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CAS No.

67-71-0
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Melting Point

109 °C
Record name Dimethyl sulfone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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